molecular formula C22H22N4 B12131240 N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-59-2

N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12131240
CAS No.: 890626-59-2
M. Wt: 342.4 g/mol
InChI Key: ULLQZOZPZRUAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-59-2) is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific derivative is of significant interest in antimicrobial and anticancer drug discovery efforts. The core pyrazolo[1,5-a]pyrimidine framework is a fused bicyclic system consisting of pyrazole and pyrimidine rings, which can mimic the adenine moiety of ATP, allowing such compounds to act as competitive enzyme inhibitors . Structurally, this molecule features a 3-phenyl group and a 5-propyl chain on the pyrazolo[1,5-a]pyrimidine core, with a 7-amine substitution linked to a 4-methylphenyl group. This architecture aligns with structure-activity relationship (SAR) studies of related compounds, which indicate that substitutions at the 3-, 5-, and 7-positions are critical for modulating biological activity, lipophilicity, and binding affinity to specific protein targets . Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) . Research on closely related 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has demonstrated potent in vitro M.tb growth inhibition, low hERG liability, and promising metabolic stability . Furthermore, the pyrazolo[1,5-a]pyrimidine core is a prominent framework in targeted cancer therapy, serving as a key structural component in approved Tropomyosin Receptor Kinase (Trk) inhibitors and in molecules designed to inhibit other kinases like EGFR, B-Raf, and c-Src . These kinase inhibitors work by disrupting aberrant signaling pathways that drive oncogenesis . This product is intended for research purposes, such as investigating structure-activity relationships, exploring new mechanisms of action against drug-resistant bacteria, or developing novel kinase-directed therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

890626-59-2

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-3-7-19-14-21(24-18-12-10-16(2)11-13-18)26-22(25-19)20(15-23-26)17-8-5-4-6-9-17/h4-6,8-15,24H,3,7H2,1-2H3

InChI Key

ULLQZOZPZRUAHD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction Mechanics

Cyclocondensation typically occurs in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions. A catalytic amount of sodium ethoxide or potassium carbonate facilitates deprotonation of the aminopyrazole, enhancing nucleophilicity. The reaction proceeds via a tandem nucleophilic attack and ring-closure mechanism, forming the pyrazolo[1,5-a]pyrimidine core. Key variables affecting yield include:

VariableOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes solubility of intermediates
Temperature80–100°CAccelerates cyclization
BaseK₂CO₃ (2.5 equiv)Balances deprotonation and side reactions
Reaction Time12–24 hoursEnsures complete ring closure

Substituents at the 3-position (phenyl) and 5-position (propyl) are introduced during this stage by selecting appropriately substituted starting materials.

Functionalization at Position 7

The 7-amino group of the pyrazolo[1,5-a]pyrimidine core is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

Chlorination-Halogenation Strategy

A two-step approach is commonly employed:

  • Chlorination : Treatment of the dihydroxy intermediate (e.g., 5,7-dihydroxypyrazolo[1,5-a]pyrimidine) with phosphorus oxychloride (POCl₃) at 110°C for 6 hours replaces hydroxyl groups with chlorines, yielding 5,7-dichloro derivatives.

  • Amination : Reaction of 7-chloro intermediates with 4-methylaniline in the presence of a tertiary amine (e.g., triethylamine) in toluene at 80°C facilitates substitution.

5,7-Dichloro intermediate+4-MethylanilineEt₃N, tolueneN-(4-Methylphenyl)-7-amine product\text{5,7-Dichloro intermediate} + \text{4-Methylaniline} \xrightarrow{\text{Et₃N, toluene}} \text{N-(4-Methylphenyl)-7-amine product}

Yields for this step range from 65% to 78%, with purity dependent on rigorous exclusion of moisture.

Propyl Group Installation at Position 5

The 5-propyl substituent is introduced early in the synthesis via alkylation or through the use of pre-functionalized malonate derivatives.

Malonate Alkylation Route

Diethyl propylmalonate serves as a propyl carrier in the cyclocondensation step. Reaction with 5-amino-3-phenylpyrazole under basic conditions installs the propyl group directly at position 5:

5-Amino-3-phenylpyrazole+Diethyl propylmalonateNaOEt5-Propyl intermediate\text{5-Amino-3-phenylpyrazole} + \text{Diethyl propylmalonate} \xrightarrow{\text{NaOEt}} \text{5-Propyl intermediate}

This method avoids post-cyclization alkylation, simplifying purification. Reported yields exceed 70% when using excess malonate.

Optimization and Side-Reaction Mitigation

Phosphorus Oxyhalide-Mediated Cyclization

Recent patents describe a one-pot cyclization-halogenation method using phosphorus oxybromide (POBr₃) and malonic acid. This approach eliminates intermediate isolation steps, reducing yield losses from 25% to <5%:

ParameterConventional MethodPOBr₃ Method
Reaction Time48 hours8 hours
Yield60–70%85–90%
ByproductsRing-opened analogs (15%)<3%

Solvent and Catalyst Screening

Comparative studies highlight the superiority of dimethylacetamide (DMA) over DMF in minimizing N-dealkylation side reactions during amination. Adding catalytic CuCl (5 mol%) accelerates NAS rates by 40% without compromising selectivity.

Purification and Characterization

Final purification employs silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Critical characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.89 (s, 1H, pyrimidine-H), 2.98 (t, J = 7.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₂₃H₂₄N₄ [M+H]⁺: 373.2024; found: 373.2021.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times for cyclocondensation from 20 hours to 45 minutes, achieving 92% yield at 120°C.

Enzymatic Amination

Immobilized transaminases enable green synthesis of the 7-amine derivative under aqueous conditions (pH 7.4, 37°C), though yields remain suboptimal (48%) .

Chemical Reactions Analysis

PPNPP can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the phenyl and pyrazolo rings.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents on the phenyl and pyrazolo rings can be replaced.

    Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine scaffold.

Common reagents and conditions include:

    Catalysts: Transition metals (e.g., palladium, copper) for cross-coupling reactions.

    Bases: Organic bases (e.g., triethylamine) for deprotonation.

    Solvents: Common solvents (e.g., DMF, DMSO) for dissolution.

Major products formed from these reactions include derivatives with modified substituents or functional groups.

Scientific Research Applications

PPNPP’s versatility extends to various fields:

    Chemistry: Used as a building block for novel compounds.

    Biology: Investigated for its interactions with biological targets.

    Medicine: Evaluated for potential therapeutic effects.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

The precise mechanism by which PPNPP exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations at Position 5 (Propyl vs. Aryl/Alkyl Groups)

The 5-propyl substituent distinguishes this compound from analogs with aryl or smaller alkyl groups. Key comparisons include:

Compound Name Position 5 Substituent Key Properties/Implications Reference
Target Compound Propyl Increased lipophilicity (logP) vs. aryl groups.
5-Methyl derivatives (e.g., ) Methyl Reduced steric hindrance; shorter chain length.
5-(4-Fluorophenyl) (Compound 32, ) 4-Fluorophenyl Enhanced π-π interactions; electron-withdrawing.
5-(4-Isopropylphenyl) (Compound 35) 4-Isopropylphenyl Bulky hydrophobic group; potential solubility issues.

Key Insight : The propyl group likely improves membrane permeability compared to polar aryl substituents but may reduce target-binding specificity compared to aromatic moieties.

Variations at Position 7 (Amine Substituents)

The 4-methylphenylamine group contrasts with pyridylmethyl or chlorophenyl analogs:

Compound Name Position 7 Substituent Key Properties/Implications Reference
Target Compound 4-Methylphenylamine Moderate lipophilicity; methyl enhances stability.
N-(Pyridin-2-ylmethyl) derivatives (e.g., 47) Pyridin-2-ylmethyl Increased polarity; potential for hydrogen bonding.
N-(4-Chlorophenyl) analogs 4-Chlorophenylamine Electron-withdrawing; may affect basicity.
N-(3,4-Dimethylphenyl) () 3,4-Dimethylphenylamine Enhanced hydrophobicity; steric bulk.

Variations at Position 3 (Phenyl vs. Substituted Aryl)

While the target compound retains a 3-phenyl group , other analogs feature substituted aryl rings:

Compound Name Position 3 Substituent Key Properties/Implications Reference
Target Compound Phenyl Standard aromatic interaction motif.
3-(4-Fluorophenyl) (Compound 32, ) 4-Fluorophenyl Electron-withdrawing; alters electronic density.
3-(2-Methoxyphenyl) () 2-Methoxyphenyl Electron-donating; impacts solubility.

Key Insight : The unsubstituted phenyl group at position 3 provides a baseline for π-π interactions, while fluorinated or methoxylated analogs may fine-tune electronic properties.

Melting Points and Solubility:
  • Propyl vs. Aryl at Position 5: Propyl-substituted derivatives may exhibit lower melting points than aryl-substituted counterparts due to reduced molecular symmetry (e.g., Compound 47, mp 177–180°C vs.

Biological Activity

N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects. The structure of these compounds allows for various modifications that can enhance their biological properties. The specific compound under consideration has been synthesized and evaluated for its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Case Study : In a study by Selvam et al., derivatives of pyrazole were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented:

  • In Vivo Studies : In carrageenan-induced edema models in rats, this compound exhibited a significant reduction in paw swelling. At a dosage of 10 mg/kg, it achieved a reduction comparable to indomethacin, a standard anti-inflammatory drug .

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of various enzymes:

  • Monoamine Oxidase Inhibition : Some derivatives have shown high activity against monoamine oxidase (MAO) isoforms, which are implicated in neurodegenerative diseases. For instance, Bandgar et al. reported that certain derivatives inhibited MAO-B with IC50 values lower than 100 nM .

Table 1: Summary of Biological Activities

Activity TypeExperimental ModelResultReference
AnticancerMCF-7 Cell LineIC50 < 10 µM
Anti-inflammatoryCarrageenan-induced Edema in RatsPaw swelling reduction > 60%
Enzyme InhibitionMAO-B InhibitionIC50 < 100 nM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

  • Precursor preparation : Use substituted phenylboronic acids (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) for Suzuki coupling to introduce aromatic groups .
  • Cyclization : Optimize solvent (e.g., dichloromethane) and catalysts (e.g., triethylamine) to enhance ring closure efficiency .
  • Substituent addition : Propyl and methylphenyl groups are introduced via nucleophilic substitution under reflux conditions (~80–100°C) .
    • Critical parameters : Temperature control (±5°C) and solvent polarity significantly affect yield (50–70%) and purity (>95%). Monitor via TLC/HPLC .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

  • Structural confirmation :

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., propyl chain at C5, methylphenyl at C3) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C22H23N5; expected [M+H]+: 382.1984) .
    • Purity assessment :
  • HPLC : Use C18 columns with acetonitrile/water gradients; target >98% purity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Anticancer activity :

  • Cell viability assays : Test against HeLa or MCF-7 cell lines using MTT assays (IC50 determination) .
    • Kinase inhibition :
  • CDK2/Cyclin A assays : Measure ATP-competitive inhibition via fluorescence polarization .
    • Antiviral potential :
  • Plaque reduction assays : Evaluate against influenza A/H1N1 or SARS-CoV-2 pseudoviruses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?

  • Substituent optimization :

  • C3 phenyl group : Replace with 4-fluorophenyl to improve kinase binding (e.g., CDK2 inhibition ΔIC50 = 0.8 μM → 0.2 μM) .
  • C5 propyl chain : Extend to butyl for increased lipophilicity and membrane permeability (logP: 3.5 → 4.2) .
    • SAR data table :
Substituent PositionModificationBiological ImpactSource
C34-Fluorophenyl↑ CDK2 inhibition
C5Propyl → Butyl↑ Antiviral potency
N7Methylphenyl → Pyridinyl↑ Solubility

Q. What computational strategies are employed to predict the target binding affinity and mechanism of action?

  • Molecular docking :

  • Target selection : Prioritize kinases (CDK2) or viral proteases (SARS-CoV-2 Mpro) based on structural homology .
  • Software : Use AutoDock Vina with PyRx interface; validate docking poses via MD simulations (e.g., 100 ns runs) .
    • Pharmacophore modeling :
  • Identify critical interactions (e.g., hydrogen bonds with kinase hinge region) .

Q. How can in vivo pharmacokinetic (PK) studies address discrepancies between in vitro and in vivo efficacy data?

  • PK parameters :

  • Bioavailability : Administer orally (10 mg/kg) in rodent models; measure plasma concentration via LC-MS/MS (t1/2 = 4–6 h) .
  • Tissue distribution : Quantify accumulation in tumor vs. liver using radiolabeled analogs .
    • Metabolic stability :
  • Microsomal assays : Use human liver microsomes to predict CYP450-mediated clearance .

Q. What strategies mitigate off-target effects observed in kinase inhibition assays?

  • Selectivity screening :

  • Kinase panel testing : Compare IC50 values across 50+ kinases (e.g., DiscoverX KINOMEscan) .
    • Crystallography :
  • Co-crystallization : Resolve compound-CDK2 complexes to identify non-conserved binding residues .

Contradictions and Resolutions

  • Synthetic yield variability : reports 50–70% yields with dichloromethane, while cites 60–80% using DMF. Resolution: Optimize solvent polarity based on precursor solubility .
  • Biological activity conflicts : Some analogs show antiviral but not anticancer activity. Resolution: Context-dependent target engagement (e.g., substituent-dependent ERK vs. CDK2 binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.